1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one
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Overview
Description
1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one is an organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of an aminocyclopentene ring and a butenone moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one can be achieved through various synthetic routes. One common method involves the selective hydrolysis of diastereomeric esters in the presence of an enzyme . This process yields an enantiomerically enriched trans-1,4-disubstituted 2-cyclopentene, which is then further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminocyclopent-2-en-1-yl)but-3-yn-1-one: This compound has a similar structure but with a triple bond instead of a double bond in the butenone moiety.
(1R,4S)-4-Aminocyclopent-2-en-1-ylmethanol hydrochloride: This compound has a hydroxyl group instead of the butenone moiety.
Uniqueness
1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one is unique due to its specific combination of an aminocyclopentene ring and a butenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(4-aminocyclopent-2-en-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-9(11)7-4-5-8(10)6-7/h2,4-5,7-8H,1,3,6,10H2 |
InChI Key |
ULLGPEOSPMIFKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C1CC(C=C1)N |
Origin of Product |
United States |
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